3,5-Dimethyl-4-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole
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Overview
Description
3,5-Dimethyl-4-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole is a complex organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of aldoximes with nitrile oxides in the presence of hydroxy(tosyloxy)iodobenzene (HTIB) and alkynes.
Pyrrolidine and Pyridine Coupling: The final step involves coupling the pyrrolidine and pyridine moieties. This can be done using a nucleophilic substitution reaction where the pyrrolidine ring is introduced to the sulfonylated isoxazole, followed by the attachment of the pyridine ring through an ether linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the isoxazole ring.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The pyridine and pyrrolidine moieties can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to introduce new functional groups.
Major Products
Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.
Reduction: Reduction of the sulfonyl group results in the corresponding sulfide.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, 3,5-Dimethyl-4-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole has shown potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its structural features suggest it could be effective against a range of diseases, including cancer and inflammatory conditions.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity. The pyridine and pyrrolidine moieties can enhance binding affinity and specificity, making the compound a potent inhibitor.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylisoxazole: Lacks the sulfonyl and pyridine-pyrrolidine moieties, resulting in different chemical properties and biological activities.
4-Sulfonylisoxazole: Similar in having a sulfonyl group but lacks the pyridine and pyrrolidine rings.
Pyridinylisoxazole: Contains a pyridine ring but lacks the sulfonyl and pyrrolidine groups.
Uniqueness
3,5-Dimethyl-4-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both pyridine and pyrrolidine rings, along with the sulfonyl group, allows for a wide range of interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3,5-dimethyl-4-(3-pyridin-4-yloxypyrrolidin-1-yl)sulfonyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-10-14(11(2)21-16-10)22(18,19)17-8-5-13(9-17)20-12-3-6-15-7-4-12/h3-4,6-7,13H,5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBZKFYSLUUZGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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